2-((3-Iodophenoxy)methyl)-4-methylthiazole
Description
2-((3-Iodophenoxy)methyl)-4-methylthiazole is a thiazole derivative characterized by a 4-methylthiazole core substituted with a 3-iodophenoxymethyl group. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, known for its role in diverse pharmacological activities, including antimicrobial, antifungal, and enzyme inhibitory properties .
Properties
Molecular Formula |
C11H10INOS |
|---|---|
Molecular Weight |
331.17 g/mol |
IUPAC Name |
2-[(3-iodophenoxy)methyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H10INOS/c1-8-7-15-11(13-8)6-14-10-4-2-3-9(12)5-10/h2-5,7H,6H2,1H3 |
InChI Key |
FZMDJVREZUFVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Iodophenoxy)methyl)-4-methylthiazole typically involves the reaction of 3-iodophenol with a suitable thiazole derivative. One common method includes the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-Iodophenoxy)methyl)-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2 in an acidic medium or KMnO4 in a basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of deiodinated or reduced thiazole derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
2-((3-Iodophenoxy)methyl)-4-methylthiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Iodophenoxy)methyl)-4-methylthiazole involves its interaction with specific molecular targets. The iodophenoxy group can facilitate binding to proteins or enzymes, while the thiazole ring can participate in various biochemical pathways. The compound may exert its effects by modulating enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: The 3-iodophenoxy group in the target compound contrasts with smaller halogens (e.g., fluorine in 2-(4-fluorophenyl)-4-methylthiazole), offering distinct electronic and steric profiles that may influence receptor binding or metabolic pathways .
- Functional Group Diversity : Sulphonamide derivatives (e.g., sulphamethyl-thiazole) exhibit enhanced solubility but increased nephrotoxicity risks , while hydrazine-linked indole derivatives (e.g., ) leverage planar aromatic systems for antimicrobial activity .
Key Findings :
- Antifungal Activity : Fluorophenyl-substituted 4-methylthiazoles (e.g., ) match Ravuconazole’s efficacy, suggesting halogenated aryl groups enhance antifungal targeting .
- Enzyme Inhibition : The 4-methylthiazole moiety in β-secretase inhibitors (e.g., compound 4c) significantly boosts potency, likely due to optimal steric compatibility with the BACE1 active site .
- Toxicity Trade-offs : Sulphonamido- and methyl-substituted thiazoles (e.g., sulphamethyl-thiazole) show efficacy but risk nephrotoxicity and urinary crystal deposition, limiting therapeutic utility .
Toxicity and Metabolic Profile Comparison
Table 3: Toxicity and Metabolic Pathways
Insights :
- Metabolic Activation : 4-Methylthiazole derivatives undergo cytochrome P-450-mediated epoxidation, producing nephrotoxic thioamides (e.g., thioacetamide) and reactive dicarbonyls .
- Sex-Specific Toxicity : Nephrotoxicity in 4-methylthiazole derivatives is male-specific in mice, highlighting metabolic or hormonal influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
